



Application Notes and Protocols: Mmdppa in Forensic Science

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Compound of Interest		
Compound Name:	Mmdppa	
Cat. No.:	B050172	Get Quote

Introduction

α-methyl-1,3-benzodioxole-5-propanamide (**Mmdppa**), also known as MDA 2-amido analog, is a chemical compound primarily encountered in forensic science as a precursor in the clandestine synthesis of 3,4-Methylenedioxyamphetamine (MDA)[1][2][3][4]. MDA is a psychoactive substance with stimulant and hallucinogenic properties, classified as a Schedule I controlled substance in the United States[4]. The identification of **Mmdppa** in a suspected illicit laboratory is significant evidence for the intended production of MDA. These notes provide an overview of the forensic application of identifying **Mmdppa** and detailed protocols for its analysis. While the physiological and toxicological properties of **Mmdppa** itself are not well-documented, its direct role as an intermediate in MDA synthesis makes it a compound of high forensic interest.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Mmdppa** is provided in the table below. This information is critical for its proper handling, storage, and analysis in a laboratory setting.



Property	Value
Formal Name	α-methyl-1,3-benzodioxole-5-propanamide
Synonyms	MDA 2-amido analog
CAS Number	858215-05-1
Molecular Formula	C11H13NO3
Molecular Weight	207.2 g/mol
Solubility	DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 0.2 mg/mL
Storage Temperature	-20°C

Analytical Data for Forensic Identification

The identification of **Mmdppa** in forensic casework relies on various analytical techniques. The following tables summarize key spectral data obtained from gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared spectroscopy (GC-IRD), which are instrumental in its unambiguous identification.

Table 1: Electron Ionization Mass Spectrometry (EI-MS)

Data for Mmdppa

Mass-to-Charge Ratio (m/z)	Interpretation
207	Molecular Ion (M+)
192	[M-CH ₃] ⁺
162	Loss of a neutral amide [HCONH2] from the parent ion
44	α-cleavage of the amide moiety [O=CNH ₂] ⁺

Table 2: Gas Chromatography-Infrared Spectroscopy (GC-IRD) Data for Mmdppa



Wavenumber (cm ⁻¹)	Assignment
3549	Anti-symmetric N-H stretching mode
3430	Symmetric N-H stretching mode
1608	Aromatic quadrant stretching mode (weak)
1501, 1440	Semicircle stretching mode (degenerate pair)
1242	C-O stretch for aromatic ethers
1042	Aromatic ring stretching mode
858	Confirms 1,2,4-trisubstitution
811	C-H out-of-plane wagging mode

Experimental Protocols

The following protocols outline the procedures for the identification of **Mmdppa** from seized materials in a forensic laboratory.

Protocol 1: Sample Preparation

- Documentation and Safety: Document the received evidence according to laboratory protocols. Handle the sample in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Homogenization: If the sample is heterogeneous, homogenize a representative portion to ensure uniformity.
- Solubilization: Based on the solubility data, dissolve a small amount of the sample in an
 appropriate solvent such as ethanol or methanol for subsequent analysis. For GC-MS
 analysis, a concentration of approximately 1 mg/mL is typically sufficient.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)



- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230°C.
- Data Analysis: Compare the obtained mass spectrum of the analyte with the reference data provided in Table 1 and available spectral libraries. The presence of the molecular ion at m/z 207 and key fragments at m/z 192, 162, and 44 is indicative of Mmdppa.

Protocol 3: Confirmatory Analysis by Infrared Spectroscopy (IR)

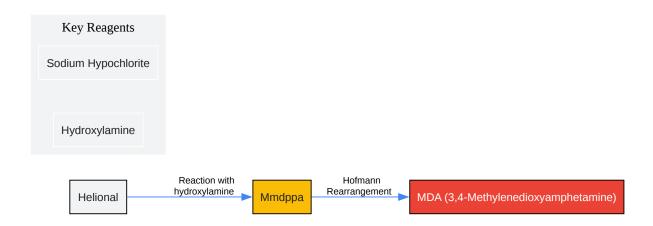
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, either with an Attenuated Total Reflectance (ATR) accessory or coupled with a gas chromatograph (GC-IRD).
- ATR-FTIR Procedure:
 - Place a small amount of the powdered sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact.



- Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
- Clean the crystal thoroughly after analysis.
- · GC-IRD Procedure:
 - Utilize the same GC conditions as described in Protocol 2.
 - Analyze the IR spectra of the eluting peaks.
- Data Analysis: Compare the obtained infrared spectrum with the reference data in Table 2.
 The characteristic N-H stretching bands and the aromatic substitution patterns are key for confirmation.

Visualizations

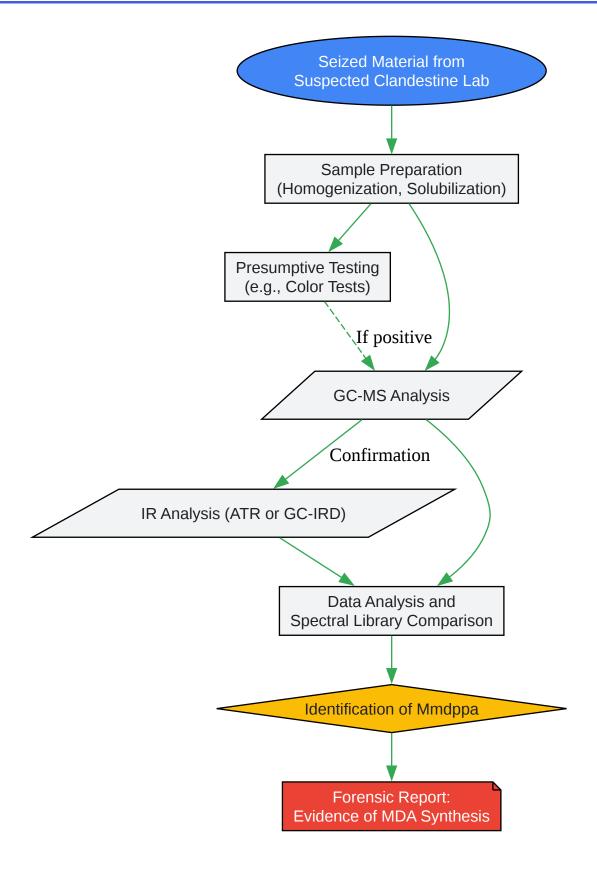
The following diagrams illustrate the chemical synthesis pathway involving **Mmdppa** and a general workflow for its forensic identification.



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Caption: Synthesis of MDA from Helional via an **Mmdppa** intermediate.





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Caption: General workflow for the forensic identification of **Mmdppa**.



Pharmacological Context of MDA

While **Mmdppa**'s own pharmacology is not extensively studied, the forensic interest in it stems from it being a precursor to MDA. MDA is a serotonin-norepinephrine-dopamine releasing agent (SNDRA). Its effects are mediated by its interaction with monoamine transporters, leading to an increase in the extracellular levels of these neurotransmitters. This mechanism of action is responsible for the euphoric, empathogenic, and stimulant effects reported by users. The potential for abuse and the neurotoxic effects associated with MDA and related compounds underscore the importance of controlling their synthesis and precursors like **Mmdppa**. The identification of **Mmdppa** is therefore a critical step in preventing the illicit production and distribution of this controlled substance.

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